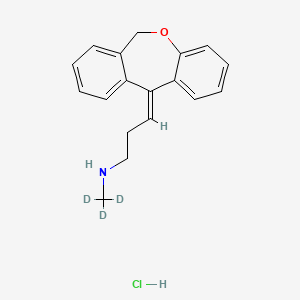
Acedoben-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acedoben-d3 is a deuterated derivative of 4-aminobenzoic acid, where the acetyl group is substituted with trideuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemical research. The presence of deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acedoben-d3 typically involves the acetylation of 4-aminobenzoic acid with trideuterioacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Material: 4-aminobenzoic acid.
Reagent: Trideuterioacetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Acedoben-d3 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitro-Acedoben-d3.
Reduction: 4-[(2,2,2-Trideuterioacetyl)amino]benzyl alcohol.
Substitution: 4-[(2,2,2-Trideuterioacetyl)amino]-2-nitrobenzoic acid or 4-[(2,2,2-Trideuterioacetyl)amino]-2-bromobenzoic acid.
Scientific Research Applications
Acedoben-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in improving the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the synthesis of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Acedoben-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. In biochemical studies, it is often used to investigate enzyme-catalyzed reactions and to elucidate the role of hydrogen atoms in these processes.
Comparison with Similar Compounds
4-Aminobenzoic acid: The non-deuterated parent compound.
4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid: A fluorinated analog with different electronic properties.
4-[(2,2,2-Trichloroacetyl)amino]benzoic acid: A chlorinated analog with distinct reactivity.
Comparison: Acedoben-d3 is unique due to the presence of deuterium atoms, which can significantly alter its metabolic and chemical properties compared to its non-deuterated and halogenated analogs. This makes it particularly valuable in studies requiring precise control over reaction kinetics and metabolic pathways.
Properties
IUPAC Name |
4-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746904 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-39-9 |
Source


|
| Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)


![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

